Naphthalene, dipropyl-

Description

Contextualization within Naphthalene (B1677914) Chemistry Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon, has long been a cornerstone of chemical research and industrial applications. Its propensity to undergo electrophilic substitution reactions, such as alkylation, has given rise to a vast family of derivatives with tailored properties. Among these, the alkylnaphthalenes, and specifically dipropylnaphthalene, represent a significant area of study. The introduction of propyl groups to the naphthalene core can occur at various positions, leading to a complex mixture of isomers, each with unique physicochemical characteristics.

The study of dipropylnaphthalene is fundamentally linked to the principles of Friedel-Crafts alkylation. This classic organic reaction, when applied to naphthalene, presents challenges and opportunities in controlling the regioselectivity—that is, directing the propyl groups to specific positions on the naphthalene rings. accustandard.comchemicalbook.com The steric hindrance and electronic effects of the naphthalene system influence the distribution of the resulting isomers. stackexchange.com Research in this area is often focused on the development of catalysts and the optimization of reaction conditions to favor the formation of specific, more desirable isomers. nih.gov

Scope and Significance of Dipropylnaphthalene in Academic Investigations

Academic investigations into dipropylnaphthalene are driven by its commercial importance and the scientific challenges associated with its synthesis and characterization. The isomers of diisopropylnaphthalene (DIPN), a common form of dipropylnaphthalene, are of particular interest. wikipedia.org The separation and identification of these isomers from the complex reaction mixtures produced during synthesis are non-trivial tasks, spurring research into advanced analytical techniques such as gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

The significance of dipropylnaphthalene research extends to its practical applications. It is widely used as a solvent, particularly in the production of carbonless copy paper. wikipedia.org Its low volatility, thermal stability, and excellent compatibility with dye precursors make it an ideal medium for this application. Furthermore, its dielectric properties have led to investigations into its use as an insulating fluid in electrical equipment. The relationship between the isomeric composition of dipropylnaphthalene and its performance in these applications is a key area of academic and industrial research, aiming to establish structure-property relationships that can guide the synthesis of superior products.

Structure

3D Structure

Properties

CAS No. |

34568-33-7 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

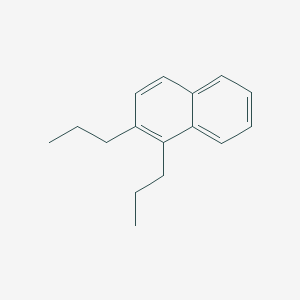

IUPAC Name |

1,2-dipropylnaphthalene |

InChI |

InChI=1S/C16H20/c1-3-7-13-11-12-14-9-5-6-10-16(14)15(13)8-4-2/h5-6,9-12H,3-4,7-8H2,1-2H3 |

InChI Key |

KXTWDIPAGFPHCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=CC=CC=C2C=C1)CCC |

Origin of Product |

United States |

Physicochemical Properties of Dipropylnaphthalene Isomers

The properties of dipropylnaphthalene are highly dependent on the specific arrangement of the propyl groups on the naphthalene (B1677914) core. The various isomers exhibit different melting points, boiling points, and densities, which in turn affect their suitability for different applications. A mixture of diisopropylnaphthalene isomers is a colorless and odorless transparent liquid with low viscosity and a high boiling point. dynovacn.com

Below is an interactive data table summarizing some of the known physicochemical properties of diisopropylnaphthalene and some of its specific isomers.

| Property | Diisopropylnaphthalene (Isomer Mixture) | 2,6-Diisopropylnaphthalene (B42965) | 2,7-Diisopropylnaphthalene | 1,5-Diisopropylnaphthalene |

| Molecular Formula | C₁₆H₂₀ | C₁₆H₂₀ | C₁₆H₂₀ | C₁₆H₂₀ |

| Molar Mass ( g/mol ) | 212.336 | 212.336 | 212.33 | 212.33 |

| Appearance | Colorless Liquid | White/Colorless Solid | - | Colorless Liquid |

| Melting Point (°C) | 38 | 70 | - | <-40 |

| Boiling Point (°C) | 290–299 | 319.6 | 317.0 | 290-299 |

| Density (g/cm³) | 0.96 (at 25°C) | - | 0.968 | 0.96 (at 25°C) |

| Flash Point (°C) | 148 | - | - | - |

| Water Solubility | - | - | - | 0.11 mg/L at 25°C nih.gov |

| Dielectric Constant | 2.46 | - | - | 2.46 at 90°C nih.gov |

| Thermal Conductivity (W/m·K) | - | - | - | 0.12 at 20°C nih.gov |

Data compiled from multiple sources. wikipedia.orgdynovacn.comnih.govwikipedia.orgsmolecule.comstenutz.eu

Chemical Reactivity and Mechanistic Investigations of Dipropylnaphthalene

Reaction Dynamics and Kinetics

The reaction dynamics and kinetics of chemical transformations involving dipropylnaphthalene are fundamental to understanding reaction mechanisms and optimizing process conditions. This section explores the current state of knowledge in these areas.

Detailed experimental studies on the reaction rates for the synthesis of specific dipropylnaphthalene isomers are not extensively available in publicly accessible literature. However, related studies on the alkylation of naphthalene (B1677914) provide insights into the factors influencing reaction kinetics. For instance, the kinetics of acid-catalyzed aromatic alkylation have been investigated for other systems, revealing the influence of substrate concentration, catalyst type, and temperature on the reaction rate. rsc.org

In the context of diisopropylnaphthalene synthesis, patent literature provides some indication of reaction times under specific conditions, which indirectly relates to reaction rates. For example, the synthesis of an isopropylnaphthalene mixture as a precursor to diisopropylnaphthalene can be achieved in 2 to 5 hours at temperatures between 50-100 °C. google.com The subsequent rearrangement to form diisopropylnaphthalene isomers is conducted over 1 to 4 hours at 200 to 300°C. google.com

Further research focusing specifically on the kinetics of dipropylnaphthalene formation would be beneficial for a more precise understanding and control of the synthesis process.

As of the current literature survey, there are no specific investigations using femtochemistry to study the transition states in reactions involving dipropylnaphthalene. Femtochemistry, which allows for the real-time observation of chemical reactions at the molecular level, has been instrumental in understanding the dynamics of transition states in many chemical processes. arxiv.org Such studies on the alkylation of naphthalene to form dipropylnaphthalene would provide invaluable information on the reaction mechanism, including the geometry and lifetime of the transition state species. The application of femtosecond spectroscopy to related polycyclic aromatic hydrocarbons like naphthalene and azulene (B44059) radical cations has demonstrated its power in unraveling complex isomerization and dissociation dynamics. nih.gov

Catalysis in Dipropylnaphthalene Transformations

Catalysis plays a pivotal role in the synthesis of dipropylnaphthalene, influencing both the reaction efficiency and the selectivity towards desired isomers. Acid and metal catalysts are commonly employed in these transformations.

Acid catalysts are widely used for the alkylation of naphthalene with propylene (B89431) or isopropanol (B130326) to produce diisopropylnaphthalene. The choice of catalyst significantly affects the product distribution.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and solid phosphoric acid. google.com For instance, in a patented method, naphthalene is reacted with propylene in the presence of sulfuric acid at 100°C for 2 hours to form an isopropylnaphthalene mixture, which is then rearranged at 300°C in the presence of the same catalyst to yield a mixture of 2,6- and 2,7-diisopropylnaphthalene. google.com

Zeolites, with their shape-selective properties, are particularly important in directing the synthesis towards specific isomers like 2,6-diisopropylnaphthalene (B42965). The use of zeolite catalysts in the disproportionation of 2-isopropylnaphthalene (B46572) to produce diisopropylnaphthalene has been demonstrated, with reaction conditions influencing the conversion and selectivity. google.com

Table 1: Disproportionation of 2-Isopropylnaphthalene over a Zeolite Catalyst google.com

| Reaction Temperature (°C) | Reaction Pressure (MPa) | Weight Hourly Space Velocity (h⁻¹) | 2-Isopropylnaphthalene Conversion (%) | Diisopropylnaphthalene Selectivity (%) |

| 250 | 2.0 | 2.0 | 45.04 | 25.91 |

| 250 | 2.0 | 0.5 | 56.37 | 29.28 |

| 250 | 2.5 | 1.0 | 51.64 | 28.70 |

| 270 | 2.5 | 1.0 | 50.02 | 26.58 |

This table illustrates the effect of reaction conditions on the catalytic performance in the synthesis of diisopropylnaphthalene.

While acid catalysis is predominant in the alkylation step, metal-catalyzed transformations are relevant in the broader context of naphthalene derivative processing. For instance, manganese-catalyzed α-alkylation of ketones using alcohols has been reported, showcasing the potential of metal catalysts in C-C bond formation. acs.org Although not directly applied to dipropylnaphthalene synthesis in the reviewed literature, such advancements in catalysis could open new avenues for its synthesis and functionalization.

The surface chemistry of catalysts, particularly zeolites, is a determining factor in the selective synthesis of dipropylnaphthalene isomers. The pore structure and acidity of the zeolite catalyst govern the diffusion of reactants and products and stabilize the transition states leading to specific isomers. The shape-selectivity of zeolites like H-mordenite is exploited to favor the formation of the linear 2,6-diisopropylnaphthalene isomer over other bulkier isomers.

The catalytic properties can be tuned by modifying the zeolite, for example, through dealumination or impregnation with metal ions. The interaction between the naphthalene substrate and the active sites on the catalyst surface is crucial for the alkylation reaction to proceed efficiently and selectively.

Chemical Transformation Pathways

The transformation of dipropylnaphthalene primarily proceeds through catalytic processes that alter its molecular structure. These pathways include the cleavage of alkyl chains, rearrangement of the molecular framework, and further condensation into more complex aromatic systems.

Cyclization and Aromatization Processes

While direct studies on the cyclization and aromatization of dipropylnaphthalene are specific, the broader class of alkylnaphthalenes undergoes such transformations under catalytic conditions. These reactions are fundamental in processes like catalytic reforming, where the goal is to increase the aromatic content and complexity of hydrocarbon feedstocks.

The dehydrocyclization of the propyl side chains of dipropylnaphthalene can lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs), such as phenanthrenes or anthracenes. This process typically involves the formation of a five or six-membered ring from an alkyl side chain, followed by dehydrogenation to create a new aromatic ring. The reaction is generally promoted by bifunctional catalysts containing both metal and acid sites, often at elevated temperatures. The specific isomer of dipropylnaphthalene and the reaction conditions play a critical role in determining the final product distribution.

Oxidation Reactions

The oxidation of dipropylnaphthalene can be initiated under various conditions, leading to a range of oxygenated products. The reaction typically targets the alkyl side chains or the naphthalene ring itself. The initial oxidation products of the propyl groups can include hydroperoxides, which can then decompose to form alcohols, ketones, or carboxylic acids. Oxidation of the aromatic core can lead to the formation of naphthoquinones. The selectivity of the oxidation process is highly dependent on the oxidant used, the catalyst, and the reaction conditions such as temperature and pressure. These reactions are relevant to the synthesis of fine chemicals and intermediates.

Computational Mapping and Classification of Chemical Reaction Space

Computational chemistry provides valuable insights into the complex reaction networks of molecules like dipropylnaphthalene. rsc.org Methods such as density functional theory (DFT) can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers for various transformation pathways.

For instance, computational studies on related molecules like diethenylnaphthalenes have been performed to understand their reactivity. rsc.org These studies analyze geometrical parameters, electrostatic potentials, and frontier orbitals to predict how the location of substituent groups affects the molecule's reactivity. rsc.org Similar approaches for dipropylnaphthalene would involve modeling its interaction with catalyst surfaces to elucidate the mechanisms of hydrocracking, isomerization, and cyclization. By simulating reaction paths, it is possible to predict the most likely products under different conditions, which aids in catalyst design and process optimization. nih.gov These computational models can help to screen potential catalysts and reaction conditions, reducing the need for extensive experimental work. nih.gov

Factors Influencing Reactivity and Selectivity

The reactivity of dipropylnaphthalene and the selectivity towards specific products are influenced by several key factors, primarily related to the catalyst properties and reaction conditions.

In processes like hydrocracking and hydroisomerization, bifunctional catalysts are commonly employed. mdpi.comresearchgate.net These catalysts possess both metal sites (e.g., Platinum, Palladium) for hydrogenation/dehydrogenation reactions and acid sites (e.g., zeolites) for isomerization and cracking. lidsen.commdpi.com

The key factors include:

Catalyst Acidity: The strength and number of acid sites on the catalyst support (like Y zeolite) significantly impact the reaction. lidsen.com Higher acidity generally increases the conversion of polyaromatic compounds but can also lead to excessive cracking if not properly controlled. mdpi.comlidsen.com

Metal Function: The type of metal used influences hydrogenation and dehydrogenation steps. Noble metals like Platinum are known for their high intrinsic activity.

Catalyst Structure: The pore size and shape of the zeolite support can exert shape-selective control over the products formed. For instance, medium-pore zeolites are used to favor the formation of specific isomers.

Temperature: Higher temperatures generally increase the reaction rate but can also favor cracking reactions over isomerization, leading to the formation of lighter hydrocarbons.

Hydrogen Pressure: In hydroprocessing, hydrogen pressure is a critical parameter. It influences the extent of hydrogenation and can suppress coke formation, thereby extending the catalyst's life. An optimal hydrogen pressure is necessary to balance the hydrogenation and cracking reactions. lidsen.com

The interplay of these factors is crucial for steering the reaction towards the desired products, whether they are isomerized dipropylnaphthalenes, lighter mono-aromatics from hydrocracking, or larger PAHs from cyclization.

The table below summarizes findings from a study on the hydrocracking of a model feed containing diaromatics over different catalysts, illustrating the influence of catalyst composition on product selectivity.

| Catalyst Composition (Pt/Al₂O₃ : Y Zeolite wt/wt) | Diaromatics Conversion (%) | Monoaromatics Yield (%) | Gas Yield (%) |

| 1:0 | 28 | 15 | 13 |

| 1:1 | 65 | 36 | 29 |

| 1:3 | 78 | 32 | 46 |

| 0:1 | 45 | 18 | 27 |

This data is derived from a study on a model feed and is presented to illustrate catalytic principles.

Advanced Spectroscopic Characterization Methodologies for Dipropylnaphthalene

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and elucidating the molecular structure of dipropylnaphthalene by probing the vibrational modes of its chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making FT-IR an excellent tool for functional group identification. For a molecule like dipropylnaphthalene, the FT-IR spectrum would be characterized by several key absorption bands.

The primary functional groups to be identified in dipropylnaphthalene are the aromatic C-H bonds of the naphthalene (B1677914) ring, the aliphatic C-H bonds of the propyl groups, and the C=C bonds within the aromatic system. The positions of these bands can be influenced by the substitution pattern on the naphthalene ring.

Expected FT-IR Absorption Bands for Dipropylnaphthalene:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Aromatic C-H | Stretching | 3100-3000 | Indicates the presence of the naphthalene ring. |

| Aliphatic C-H | Stretching | 2960-2850 | Confirms the presence of the propyl (CH₃ and CH₂) groups. |

| Aromatic C=C | Stretching | 1650-1450 | Characteristic of the aromatic ring system. |

| Aliphatic C-H | Bending | 1470-1370 | Provides further evidence of the propyl substituents. |

| Aromatic C-H | Out-of-plane Bending | 900-675 | The pattern of these bands can help determine the substitution pattern on the naphthalene ring. |

This table presents generally expected FT-IR absorption ranges for the functional groups present in dipropylnaphthalene.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of molecules like dipropylnaphthalene. usra.edu

Key Raman active modes for dipropylnaphthalene would include the "ring breathing" vibrations of the naphthalene nucleus, where the entire ring system expands and contracts symmetrically. The C-C stretching vibrations of the propyl groups and the C-H stretching modes are also observable. The Raman spectrum provides a detailed fingerprint of the molecule's structure. researchgate.net The positions of Raman bands can shift based on the molecular structure, such as the number and position of substituents on the aromatic rings. usra.edu

Expected Raman Shifts for Dipropylnaphthalene:

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Significance |

| Aromatic C-H Stretching | 3100-3000 | Corresponds to the C-H bonds on the naphthalene ring. |

| Aliphatic C-H Stretching | 3000-2800 | Indicates the C-H bonds of the propyl groups. |

| Aromatic Ring Stretching | 1600-1500 | Strong bands characteristic of the naphthalene C=C bonds. |

| Ring Breathing Modes | 1400-1300 | Fingerprint region for the naphthalene nucleus. |

| C-C Stretching (Aliphatic) | 1200-800 | Relates to the carbon-carbon bonds within the propyl chains. |

This table outlines the anticipated Raman shifts for the primary vibrational modes in dipropylnaphthalene, based on general knowledge of PAH spectroscopy. epa.govnih.gov

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide information about the electronic structure and transitions within the molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. In dipropylnaphthalene, the naphthalene ring system acts as the chromophore, responsible for the absorption of UV light. The absorption spectrum is characterized by intense π→π* transitions. The addition of propyl groups can cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene due to their electron-donating inductive effects.

The position of the absorption bands can also be influenced by the solvent, a phenomenon known as solvatochromism. nih.gov By studying the UV-Vis spectra in a range of solvents with different polarities, insights into the nature of the solute-solvent interactions and the electronic distribution in the ground and excited states can be obtained. chemicalbook.comutwente.nl

Expected UV-Vis Absorption Maxima for Naphthalene and Related Compounds:

| Compound | λmax (nm) in Cyclohexane/Hexane |

| Naphthalene | ~221, 275, 312 |

| 1,4-Dimethylnaphthalene | ~227, 285, 320 |

| 2,6-Diisopropylnaphthalene (B42965) | Expected to be similar to other dialkylnaphthalenes with slight shifts. |

This table provides representative UV-Vis absorption maxima for naphthalene and a related dialkylnaphthalene to illustrate expected spectral regions for dipropylnaphthalene.

Naphthalene and its derivatives are known to be fluorescent, meaning they re-emit light after being electronically excited. nih.gov Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic transitions and the environment of the molecule. researchgate.net After excitation with UV light, dipropylnaphthalene will emit light at a longer wavelength (lower energy), and the difference between the excitation and emission maxima is known as the Stokes shift.

Typical Fluorescence Properties of Naphthalene Derivatives:

| Property | Typical Value/Observation | Significance |

| Excitation Wavelength (λex) | Typically in the range of UV absorption maxima (e.g., 270-320 nm) | Wavelength used to excite the molecule. |

| Emission Wavelength (λem) | Typically in the range of 320-360 nm for naphthalene derivatives | Wavelength of emitted light, characteristic of the fluorophore. |

| Stokes Shift | Typically 20-50 nm for naphthalene derivatives | Indicates the energy loss between absorption and emission. |

| Quantum Yield | Varies with substitution and solvent | Represents the efficiency of the fluorescence process. |

This table outlines the general fluorescence characteristics expected for naphthalene derivatives like dipropylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. nih.gov By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For dipropylnaphthalene, both ¹H and ¹³C NMR are essential.

In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide a wealth of information. The aromatic protons on the naphthalene ring will appear in a distinct downfield region, and their splitting patterns can help determine the substitution pattern. The aliphatic protons of the propyl groups will appear further upfield and will show characteristic splitting patterns (e.g., a triplet for the terminal CH₃ and a multiplet for the CH₂ groups).

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the aromatic carbons provide information about the substitution pattern, while the signals for the aliphatic carbons confirm the presence of the propyl groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Dipropylnaphthalene (in CDCl₃):

¹H NMR:

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H | 7.2 - 7.8 | Multiplet/Singlet |

| -CH₂- (propyl) | ~2.7 | Triplet |

| -CH₂- (propyl) | ~1.7 | Sextet |

| -CH₃ (propyl) | ~1.0 | Triplet |

¹³C NMR:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C (substituted) | 145 - 150 |

| Aromatic C (unsubstituted) | 124 - 134 |

| -CH₂- (propyl) | 30 - 40 |

| -CH₂- (propyl) | 20 - 30 |

| -CH₃ (propyl) | 10 - 15 |

These tables provide predicted NMR chemical shifts for a representative dipropylnaphthalene isomer based on general principles and data for related compounds. chemicalbook.com Actual values may vary depending on the specific isomer and experimental conditions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a cornerstone analytical technique for the molecular characterization of chemical compounds due to its high sensitivity and specificity. researchgate.net It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase for mass spectrometric analysis. nih.govpnnl.gov The process involves applying a high voltage to a liquid sample to create an aerosol. youtube.com As the solvent evaporates from the charged droplets, gas-phase ions are produced, which are then directed into the mass analyzer. nih.gov

ESI is particularly well-suited for the analysis of polar, non-volatile, and thermally fragile molecules. researchgate.net While dipropylnaphthalene is a nonpolar hydrocarbon, its analysis via ESI-MS is feasible. Neutral compounds can be analyzed by converting them into ionic form, typically through protonation or cationization (e.g., forming adducts with metal cations like sodium, Na⁺) either in the solution or in the gaseous phase. nih.gov This capability allows ESI-MS to be a powerful tool for studying a wide range of compounds. The technique's main advantage is its ability to generate ions from non-volatile solutions, making it compatible with liquid chromatography for the analysis of complex mixtures. youtube.com

Extractive electrospray ionization (EESI-MS), a variant of ESI, allows for the direct analysis of trace compounds in complex matrices with minimal sample preparation, offering high sensitivity and rapid response times. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of organic pollutants in environmental samples. nih.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This pairing is highly effective for the routine analysis of ubiquitous organic pollutants. nih.gov

GC-MS has been successfully employed for the analysis of dipropylnaphthalene isomers, particularly di-iso-propylnaphthalenes (DIPNs), in diverse environmental and geological contexts. mq.edu.aunih.gov Researchers have identified DIPNs in samples such as sea mud, fish, rock matrices, and even in paper products, where they are used as solvents in the printing process. mq.edu.aunih.govresearchgate.net

In typical GC-MS analysis of DIPNs, the mass spectra exhibit characteristic fragmentation patterns, including a base peak at a mass-to-charge ratio (m/z) of 197 and the molecular ion at m/z 212. mq.edu.au The separation of the various isomers is commonly achieved using apolar capillary columns. mq.edu.au For instance, studies have utilized GC-MS to detect DIPN concentrations ranging from 0.019 to 0.16 ppm in sea mud and a few ppm in fish. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Sample Matrix | Geological Samples (Rock, Bitumen) mq.edu.au | Food and Paper Packaging researchgate.net |

| Extraction | Solvent extraction with Dichloromethane:Methanol (DCM:MeOH) mq.edu.au | Ultrasonic extraction with Dichloromethane researchgate.net |

| GC Column | DB5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness) mq.edu.au | Not specified |

| Oven Program | Start at 40°C (2 min hold), ramp at 4°C/min to 310°C (40 min hold) mq.edu.au | Not specified |

| Mass Spectrometer | VG AutospecQ Ultima mq.edu.au | Ion-trap tandem mass spectrometry researchgate.net |

| Key Ions (m/z) | 212 (Molecular Ion), 197 (Base Peak) mq.edu.au | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. It is particularly valuable for the analysis of complex mixtures containing compounds with a wide range of polarities and molecular weights. nih.gov LC-MS methods have been developed for the qualitative and quantitative analysis of various complex samples, such as lipids in biological systems and pharmaceuticals in water. nih.govresearchgate.net

The versatility of LC-MS makes it a suitable technique for analyzing dipropylnaphthalene in intricate environmental or biological samples. While GC-MS is effective, LC-MS can offer advantages, especially when dealing with matrices that are not amenable to GC analysis or when analyzing for both dipropylnaphthalene and less volatile contaminants simultaneously. The use of different LC modes, such as reversed-phase or normal-phase chromatography, allows for the separation of dipropylnaphthalene isomers from complex matrix components before their introduction into the mass spectrometer. nih.gov Advanced LC-MS systems, like those incorporating Orbitrap mass analyzers, provide high-resolution and accurate-mass data, enhancing the confident identification and quantification of target compounds in complex samples. researchgate.net

Hyphenated and Multivariate Spectroscopic Techniques

The combination of separation techniques with advanced detectors and data analysis methods provides enhanced analytical power for characterizing complex chemical systems.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a highly efficient technique for systematic analysis. nih.gov The DAD detector acquires UV-Vis spectra continuously as compounds elute from the HPLC column. This provides not only quantitative information based on absorbance at a specific wavelength but also qualitative spectral information that aids in peak identification and purity assessment. nih.govnih.gov

The high specificity of UV spectra makes HPLC-DAD a powerful tool for identifying substances, including metabolites which often retain the chromophore of the parent compound. nih.gov This method is widely used for the simultaneous determination of multiple active components in complex samples like traditional Chinese medicines and food products. mdpi.compiwet.pulawy.pl A study on an industrial mixture of diisopropylnaphthalenes utilized HPLC with UV detection, demonstrating the applicability of this approach for analyzing these compounds. mq.edu.au The ability to obtain full spectral data for each peak allows for the differentiation of isomers and the identification of unknown impurities, provided they have a suitable chromophore.

| Feature | Description | Relevance to Dipropylnaphthalene |

|---|---|---|

| Simultaneous Quantification | Allows for the determination of multiple compounds in a single run. nih.govmdpi.com | Quantification of different dipropylnaphthalene isomers in a mixture. |

| Spectral Confirmation | Provides UV-Vis spectra for eluting peaks, aiding in compound identification. nih.gov | Confirmation of dipropylnaphthalene identity based on its characteristic UV absorption spectrum. |

| Peak Purity Analysis | Software can assess if a chromatographic peak corresponds to a single compound. nih.gov | Ensuring that the quantified peak is pure dipropylnaphthalene and not co-eluting with an impurity. |

| Method Stability | HPLC-DAD methods are known for their excellent stability and reproducibility. mdpi.com | Reliable and consistent results for quality control or environmental monitoring. |

Integration of Chemometrics for Data Evaluation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. redalyc.org When coupled with sophisticated analytical techniques like HPLC-DAD and GC-MS, chemometrics can significantly enhance data interpretation, especially for complex datasets.

In the context of dipropylnaphthalene analysis, chemometric techniques can be invaluable. For instance, when analyzing environmental samples, the chromatographic profiles can be complex due to the presence of multiple isomers and other contaminants. Principal Component Analysis (PCA), a common chemometric tool, can be used to visualize patterns and groupings within the data, potentially differentiating samples based on their source of contamination. redalyc.org

Furthermore, multivariate calibration methods, such as Partial Least Squares (PLS) regression, can be used to build predictive models. When combined with spectroscopic data (e.g., from HPLC-DAD), these models can quantify target analytes even in the presence of overlapping peaks and matrix interferences. mdpi.comredalyc.org The integration of chemometrics provides a powerful framework for improving the robustness and speed of analytical methods for compounds like dipropylnaphthalene. redalyc.org

Solid-State Spectroscopic Techniques (e.g., Single Crystal Structure Analysis)

The comprehensive characterization of "Naphthalene, dipropyl-" in the solid state is crucial for understanding its molecular packing, intermolecular interactions, and conformational properties, which in turn influence its macroscopic physical properties. Solid-state spectroscopic techniques, particularly single-crystal X-ray diffraction, provide definitive insights into the three-dimensional atomic arrangement of crystalline solids.

Detailed Research Findings

While specific crystallographic data for dipropylnaphthalene is not widely published, the methodologies for its characterization are well-established through studies of analogous dialkylnaphthalenes and other naphthalene derivatives. researchgate.net The primary technique for unambiguous structure determination in the solid state is single-crystal X-ray diffraction. carleton.eduyoutube.com

Single-Crystal X-ray Diffraction (SCXRD)

For a compound like dipropylnaphthalene, obtaining a suitable single crystal is the first critical step. This is typically achieved through slow evaporation of a solution or other controlled crystallization methods. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and a full sphere of diffraction data is collected. carleton.edu

The resulting data would be refined to provide a complete structural model of dipropylnaphthalene. This model would reveal:

Molecular Conformation: The precise orientation of the two propyl groups relative to the naphthalene core and to each other. This includes the torsion angles that define the conformation of the alkyl chains.

Crystal Packing: How individual dipropylnaphthalene molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions and potential C-H···π interactions.

Symmetry: The crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry elements present in the crystal lattice. mdpi.com

For instance, studies on other 2,6-disubstituted naphthalenes, such as 2,6-di-tert-amylnaphthalene, have successfully used single-crystal X-ray analysis to confirm the molecular structure and provide detailed geometric data. researchgate.net The analysis of such structures provides a strong precedent for the type of detailed information that would be obtained for dipropylnaphthalene.

The table below is a representative example of the crystallographic data that would be generated from a single-crystal X-ray diffraction analysis of a dialkylnaphthalene derivative, illustrating the parameters that would define the solid-state structure of dipropylnaphthalene.

| Parameter | Value (Exemplary for a Dialkylnaphthalene) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.11 |

| b (Å) | 3.92 |

| c (Å) | 14.86 |

| α (°) | 90 |

| β (°) | 96.0 |

| γ (°) | 90 |

| Volume (ų) | 875.4 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.495 |

| Radiation Type | Mo Kα |

| Temperature (K) | 293 |

| R-factor (%) | < 5 |

This table is illustrative and based on typical values for naphthalene derivatives to demonstrate the type of data obtained from single-crystal X-ray diffraction. iucr.org

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR is another powerful technique for characterizing the structure and dynamics of molecules in the solid phase. While X-ray diffraction provides a time-averaged picture of the atomic positions, SSNMR can offer insights into the local environment and motion of specific nuclei (e.g., ¹³C, ¹H). nih.gov

For dipropylnaphthalene, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR experiments would be particularly informative. Such experiments could:

Distinguish between carbon atoms in different crystallographic environments, even if they are chemically equivalent in solution.

Provide information on the conformation and dynamics of the propyl chains in the solid state. For example, the mobility of the methyl and methylene (B1212753) groups within the propyl substituents could be assessed.

Techniques like Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of SSNMR experiments, allowing for more detailed and faster data acquisition, which would be beneficial for analyzing the complex spectrum of dipropylnaphthalene. chalmers.se

Computational Chemistry and Molecular Modeling of Dipropylnaphthalene

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods are pivotal in elucidating the molecular structure and electronic properties of dipropylnaphthalene. These computational techniques provide insights that complement experimental data, offering a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like dipropylnaphthalene due to its balance of accuracy and computational cost. nih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov By minimizing the energy of the molecule with respect to the positions of its nuclei, DFT calculations can predict bond lengths, bond angles, and dihedral angles. nih.gov

The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than wave-function-based methods for larger systems. mpg.de In practice, the exact functional for the exchange-correlation energy is unknown and must be approximated. researchgate.net A variety of these approximations, known as functionals (e.g., B3LYP, ωB97XD), are available, and the choice of functional can impact the accuracy of the results. nih.govnih.gov

Beyond geometry optimization, DFT is extensively used to calculate the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. mpg.deresearchgate.net This information is crucial for understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions. nih.gov

Post-Hartree-Fock Methods (e.g., Møller–Plesset Perturbation Theory, Configuration Interaction, Coupled Cluster Theory, Multi-Reference Methods)

To achieve higher accuracy than DFT, particularly for systems where electron correlation effects are critical, post-Hartree-Fock methods are employed. wikipedia.orgststephens.net.in These methods are built upon the Hartree-Fock (HF) approximation, which provides a foundational, albeit simplified, picture of the electronic structure by treating electron-electron repulsion in an averaged way. ststephens.net.in Post-HF methods systematically introduce corrections to account for the instantaneous interactions between electrons, known as electron correlation. wikipedia.org

Møller–Plesset Perturbation Theory (MP) is a widely used post-HF method that treats electron correlation as a perturbation to the HF solution. wikipedia.orgsmu.edu MP2, the second-order correction, is the most common and provides a significant improvement over HF at a manageable computational cost. ststephens.net.inq-chem.com Higher-order MP methods (MP3, MP4) exist but are more computationally demanding. wikipedia.orgq-chem.com

Configuration Interaction (CI) is a variational method that, in its full form (Full CI), provides the exact solution to the Schrödinger equation within a given basis set. ststephens.net.inyoutube.com However, Full CI is computationally prohibitive for all but the smallest molecules. youtube.com Therefore, truncated CI methods, such as CI with single and double excitations (CISD), are more commonly used. ststephens.net.in A key limitation of truncated CI is that it is not size-consistent, meaning the quality of the calculation can vary with the size of the molecule. ststephens.net.in

Coupled Cluster (CC) Theory is another powerful method for including electron correlation and is considered one of the most accurate for small to medium-sized molecules. wikipedia.orgaps.org It uses an exponential cluster operator to generate the multi-electron wavefunction, which makes it size-consistent even when truncated. ststephens.net.inmaplesoft.com The most common level of CC theory is CCSD, which includes single and double excitations. aps.org For even higher accuracy, a perturbative correction for triple excitations can be added, known as CCSD(T), which is often referred to as the "gold standard" of quantum chemistry for single-reference systems. wikipedia.org

Multi-Reference Methods are necessary when the electronic structure cannot be adequately described by a single determinant, such as in cases of bond breaking, excited states, or molecules with significant diradical character. uni-stuttgart.decolorado.edu These methods, like Multi-Configurational Self-Consistent Field (MCSCF) and Multi-Reference Configuration Interaction (MRCI), use a combination of determinants as the starting point for the calculation. uni-stuttgart.deesqc.org

Semiempirical Methods for Large Systems

For very large molecular systems where even DFT calculations become computationally prohibitive, semiempirical methods offer a viable alternative. nih.govwikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de This parameterization allows for some inclusion of electron correlation effects. wikipedia.org

Semiempirical methods are significantly faster than ab initio methods because they neglect or approximate many of the computationally expensive two-electron integrals. wikipedia.org Common semiempirical methods include AM1, PM3, and MNDO. uni-muenchen.de While their accuracy can be lower than higher-level methods, they are useful for studying large systems and for preliminary explorations of molecular geometries and properties before undertaking more rigorous calculations. nih.gov However, their reliability depends on the molecule being similar to those in the database used for parameterization. uni-muenchen.de

Exploration of Molecular Orbitals (HOMO/LUMO) and Reactivity Indices

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.netresearchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor (nucleophilicity). researchgate.netmasterorganicchemistry.com Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity to act as an electron acceptor (electrophilicity). researchgate.netmasterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify different aspects of a molecule's reactivity. researchgate.netajchem-a.com These indices provide a more nuanced understanding than simply looking at the frontier orbitals alone.

Common Reactivity Indices:

| Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. ajchem-a.com |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to accept electrons. researchgate.net |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity, related to the escaping tendency of electrons. researchgate.net |

These indices are valuable tools in computational chemistry for predicting how a molecule like dipropylnaphthalene will behave in chemical reactions. researchgate.netajchem-a.com

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods provide detailed electronic structure information, they are often too computationally intensive for studying the dynamic behavior of large systems over time. For these purposes, molecular mechanics and molecular dynamics simulations are employed.

Force Field Development and Application

Molecular mechanics (MM) methods use classical mechanics to model molecular systems. researchgate.net Instead of explicitly treating electrons, atoms are treated as spheres, and the bonds between them are modeled as springs. The potential energy of the system is calculated using a force field , which is a set of empirical potential energy functions and parameters that describe the bonded and non-bonded interactions between atoms. nih.gov

The development of a force field involves parameterizing these functions to reproduce experimental data or high-level quantum chemistry calculations for a set of training molecules. researchgate.net These parameters include values for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. nih.gov

Once developed, a force field can be applied to perform molecular dynamics (MD) simulations . youtube.comwustl.edu In an MD simulation, the forces on each atom are calculated from the force field, and Newton's equations of motion are solved to simulate the movement of the atoms over time. youtube.com This allows for the study of dynamic processes such as conformational changes, molecular vibrations, and interactions with other molecules. wustl.edunih.gov For a molecule like dipropylnaphthalene, MD simulations could be used to explore its conformational landscape or its interactions with a solvent or a surface.

Reactive force fields, such as ReaxFF, have also been developed to bridge the gap between classical and quantum methods by allowing for the formation and breaking of chemical bonds during a simulation. ugent.bepsu.edu

Simulation of Conformational Landscapes

Conformational analysis of flexible molecules like dipropylnaphthalene often begins with identifying the various stable conformations, or conformers, and the energy barriers that separate them. nih.gov This is typically achieved by systematically rotating the dihedral angles of the propyl chains and calculating the corresponding energy. The results of such an analysis can be visualized as a potential energy surface, where the low-energy regions correspond to the most probable conformations.

For instance, in a study of related azapeptides, different conformers were identified by assessing the orientation of amide bonds, which could be either cis or trans. arxiv.org A similar approach can be applied to the propyl chains of dipropylnaphthalene, considering the gauche and anti conformations of the C-C bonds within the propyl groups. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions.

Unsupervised clustering algorithms, such as the Fast Search and Find of Density Peaks (FSFDP) method, can be utilized to classify the vast number of molecular configurations generated during simulations into distinct conformational states. nih.gov This allows for a more streamlined analysis of the conformational landscape.

Table 1: Hypothetical Relative Energies of Dipropylnaphthalene Conformers

| Conformer | Propyl Chain 1 Orientation | Propyl Chain 2 Orientation | Relative Energy (kcal/mol) |

| 1 | anti | anti | 0.00 |

| 2 | anti | gauche | 0.65 |

| 3 | gauche | gauche | 1.30 |

| 4 | eclipsed | anti | 4.50 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values for dipropylnaphthalene would require dedicated computational studies.

Solvation Effects on Molecular Properties

The properties of dipropylnaphthalene can be significantly altered by its surrounding solvent environment. Solvation models in computational chemistry are used to simulate these effects, providing insights into how the solvent influences the molecule's conformation, electronic structure, and reactivity. acs.org

Both explicit and implicit solvation models can be employed. Explicit models involve simulating a number of solvent molecules around the solute, offering a detailed picture of solute-solvent interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a more computationally efficient approach. rsc.orgwayne.edu

Computational studies on other organic molecules have demonstrated that solvent effects can alter spectroscopic properties. nih.gov For dipropylnaphthalene, theoretical calculations could predict shifts in its UV-Vis absorption spectra in different solvents, which can be correlated with experimental data. nih.gov Furthermore, the solvation parameter model can be used to predict various environmental properties of PAHs based on descriptors derived from chromatographic and partition constant measurements. nih.gov

Computational Studies of Chemical Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving dipropylnaphthalene. These studies can elucidate reaction pathways, identify transition states, and predict reaction rates, providing a detailed understanding of its chemical behavior.

Potential Energy Surface Scanning and Vibrational Analysis

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wayne.edu By scanning the PES, researchers can map out the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states. nih.govoup.comnih.govnih.govwise-materials.org

For a reaction involving dipropylnaphthalene, a relaxed PES scan would involve systematically changing a specific geometric parameter, such as a bond length or angle, while optimizing the rest of the molecular geometry at each step. nih.gov This helps in locating the minimum energy path for the reaction.

Vibrational analysis is another crucial component of computational studies. The calculation of vibrational frequencies helps to characterize stationary points on the PES. Minima (reactants, products, intermediates) have all real (positive) vibrational frequencies, while transition states have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

A density functional theory (DFT) study on diisopropylnaphthalene (a close analog of dipropylnaphthalene) provides a good example of vibrational analysis. The infrared (IR) and Raman spectra of different isomers were calculated and interpreted using potential energy distribution (PED) analysis. nih.gov This type of analysis allows for the assignment of specific vibrational modes to different functional groups and motions within the molecule.

Table 2: Calculated Vibrational Frequencies for a Representative Isomer of Diisopropylnaphthalene

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3060 | Aromatic C-H stretch |

| 2 | 2965 | Asymmetric CH₃ stretch |

| 3 | 1620 | Naphthalene (B1677914) ring C=C stretch |

| 4 | 1450 | CH₂ scissoring |

| 5 | 880 | C-H out-of-plane bend |

Source: Adapted from a study on diisopropylnaphthalene isomers. The values are representative and would differ for dipropylnaphthalene. nih.gov

Reaction Pathway Identification and Kinetic Modeling

Computational methods can be used to identify the most likely pathways for chemical reactions involving dipropylnaphthalene. By comparing the energy barriers of different possible routes, the preferred reaction mechanism can be determined. rsc.orgnih.govnih.gov

For example, in the context of alkylation or other functionalization reactions of the naphthalene core, DFT calculations can be used to model the interaction with reagents and catalysts. acs.orgnih.gov These calculations can reveal the step-by-step mechanism, including the formation of intermediates and transition states. nih.gov

Kinetic modeling combines the energetic information from the PES with statistical mechanics to predict reaction rates. mdpi.comyoutube.comyoutube.comresearchgate.netsid.ir Transition state theory is a common approach used to calculate rate constants from the Gibbs free energy of activation. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed reaction mechanism.

Catalyst Modeling and Design

Computational modeling plays a crucial role in understanding and designing catalysts for reactions involving aromatic compounds like dipropylnaphthalene. nih.govwise-materials.orgyoutube.com For instance, in the alkylation of naphthalene, different catalysts can lead to various isomers of dipropylnaphthalene. Computational studies can help to explain this selectivity and guide the development of more efficient and selective catalysts. acs.orgelsevierpure.com

DFT calculations can be used to model the interaction of dipropylnaphthalene and the reactants with the active site of a catalyst, such as a zeolite or a transition metal complex. acs.orgnih.gov By calculating the energies of adsorption, diffusion, and reaction on the catalyst surface, researchers can gain insights into the catalytic cycle. This knowledge can be used to design catalysts with improved activity, selectivity, and stability.

Advanced Computational Methodologies

The field of computational chemistry is continuously evolving, with the development of more sophisticated methods to study complex molecular systems. For a molecule like dipropylnaphthalene, these advanced techniques can provide deeper insights into its behavior.

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of dipropylnaphthalene over time. arxiv.orgyoutube.comrug.nlnih.govnih.gov This is particularly useful for understanding conformational changes and interactions in solution or in complex environments.

Advanced sampling techniques, such as metadynamics and replica-exchange molecular dynamics, can be employed to overcome the limitations of standard MD simulations in exploring the full conformational space of flexible molecules. nih.gov

Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is an emerging area that holds great promise for accelerating the discovery and design of new molecules and materials with desired properties. biorxiv.org

Machine Learning Approaches for Quantum Chemistry Predictions

The integration of machine learning (ML) with quantum chemistry has emerged as a powerful strategy for the high-throughput screening and prediction of molecular properties, offering a balance between computational cost and accuracy. For polycyclic aromatic hydrocarbons (PAHs) like dipropylnaphthalene, ML models can be trained on datasets generated from quantum chemical calculations to predict a wide range of physicochemical properties.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. In QSPR, molecular descriptors, which are numerical representations of a molecule's structure, are correlated with its experimental or computationally derived properties. For substituted naphthalenes, descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological, geometrical, and electronic parameters.

Recent studies on naphthalene derivatives have successfully employed ML algorithms such as principal component regression (PCR) and artificial neural networks (ANN) to predict properties like ¹³C NMR chemical shifts. nih.gov For instance, a QSPR model using a correlation ranking-principal component-artificial neural network (CR-PC-ANN) approach has demonstrated high predictive accuracy for monosubstituted naphthalenes. nih.gov Such models can be extended to predict the properties of various dipropylnaphthalene isomers.

The general workflow for developing an ML model for predicting the properties of dipropylnaphthalene would involve:

Dataset Generation: A comprehensive dataset of dipropylnaphthalene isomers and related alkylnaphthalenes would be created. For each molecule, a set of molecular descriptors would be calculated using quantum chemistry methods.

Model Training: Various ML models, such as Random Forest, Gradient Boosting, or Neural Networks, would be trained on this dataset. The goal is to learn the complex, non-linear relationships between the molecular descriptors and the target properties.

Model Validation: The predictive power of the trained models is assessed using techniques like cross-validation and testing on an independent set of molecules.

Below is an illustrative data table showcasing the types of descriptors and predicted properties that could be generated for different isomers of dipropylnaphthalene using a hypothetical trained ML model.

| Dipropylnaphthalene Isomer | Molecular Weight ( g/mol ) | LogP (Predicted) | Boiling Point (°C) (Predicted) | Enthalpy of Formation (kJ/mol) (Predicted) |

| 1,2-dipropylnaphthalene | 212.34 | 5.8 | 325.4 | 150.2 |

| 1,3-dipropylnaphthalene | 212.34 | 5.9 | 323.1 | 148.9 |

| 1,4-dipropylnaphthalene | 212.34 | 5.7 | 326.8 | 151.5 |

| 1,5-dipropylnaphthalene | 212.34 | 5.6 | 328.2 | 152.8 |

| 2,6-dipropylnaphthalene | 212.34 | 6.0 | 320.5 | 147.1 |

| 2,7-dipropylnaphthalene | 212.34 | 6.1 | 319.8 | 146.5 |

Note: The data in this table is illustrative and intended to represent the output of a predictive ML model. Actual values would require specific experimental or high-level computational validation.

Quantum Computing Applications in Molecular Systems

Quantum computing holds the promise of revolutionizing molecular modeling by enabling the exact simulation of quantum systems, a task that is often intractable for classical computers. While the application of quantum computing to specific molecules like dipropylnaphthalene is still in its nascent stages, the theoretical groundwork and algorithmic developments are progressing rapidly.

For molecular systems, quantum algorithms such as the Variational Quantum Eigensolver (VQE) and the Quantum Phase Estimation (QPE) are being developed to calculate the ground state and excited state energies of molecules with high accuracy. These calculations are fundamental to understanding chemical reactivity, reaction mechanisms, and spectroscopic properties.

A potential application for a molecule like dipropylnaphthalene would be to use a quantum computer to solve the electronic structure problem more accurately than what is possible with classical methods like Density Functional Theory (DFT) or coupled-cluster theory, especially for capturing complex electron correlation effects. This could lead to more precise predictions of properties that are highly sensitive to the electronic structure, such as reaction barriers and photophysical properties.

Hybrid quantum-classical approaches are currently the most practical avenue. In such a setup, a quantum computer would be used to perform the most computationally demanding part of the calculation (e.g., calculating the energy of a specific molecular configuration), while a classical computer would handle other tasks like geometry optimization and data analysis.

The development of quantum machine learning models is another exciting frontier. These models could potentially learn from quantum data to predict molecular properties with even greater accuracy and efficiency than their classical counterparts.

Structure-Property Relationship Studies through Computational Analysis

Computational analysis, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the relationship between the three-dimensional structure of dipropylnaphthalene isomers and their physicochemical properties. By performing these calculations, it is possible to understand how the positions of the propyl groups on the naphthalene core influence the molecule's stability, reactivity, and spectroscopic signatures.

A typical computational study to establish structure-property relationships for dipropylnaphthalene isomers would involve:

Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This provides key information about bond lengths, bond angles, and dihedral angles.

Thermodynamic Analysis: From the optimized geometries, thermodynamic properties such as the standard gas-phase enthalpies of formation, entropies, and Gibbs free energies can be calculated. These values are crucial for determining the relative stability of the isomers. For instance, studies on polychlorinated naphthalenes have shown that steric repulsion between substituents can lead to non-planar structures and decreased stability, a phenomenon that would also be relevant for dipropylnaphthalene isomers with adjacent propyl groups. nih.gov

Vibrational Analysis: The calculation of vibrational frequencies provides theoretical infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to identify specific isomers. A study on diisopropylnaphthalene isomers using DFT (B3PW91/6-311G*) demonstrated a good agreement between theoretical and experimental vibrational wavenumbers, allowing for confident assignment of the spectra. researchgate.net

Electronic Structure Analysis: The analysis of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential surface provides insights into the molecule's reactivity and intermolecular interactions.

The following table presents hypothetical DFT-calculated data for two isomers of dipropylnaphthalene to illustrate the type of information that can be obtained.

| Property | 1,8-dipropylnaphthalene (Hypothetical) | 2,6-dipropylnaphthalene (Hypothetical) |

| Relative Energy (kcal/mol) | 5.2 | 0.0 |

| Dipole Moment (Debye) | 0.85 | 0.0 |

| HOMO Energy (eV) | -6.21 | -6.35 |

| LUMO Energy (eV) | -0.98 | -0.95 |

| HOMO-LUMO Gap (eV) | 5.23 | 5.40 |

| Prominent Calculated IR Frequencies (cm⁻¹) | 3055 (C-H stretch, aromatic), 2960 (C-H stretch, alkyl), 1600 (C=C stretch, aromatic) | 3060 (C-H stretch, aromatic), 2965 (C-H stretch, alkyl), 1610 (C=C stretch, aromatic) |

Note: This data is illustrative and based on general principles of computational chemistry applied to alkylnaphthalenes. The higher relative energy and non-zero dipole moment for the 1,8-isomer would be expected due to steric hindrance and asymmetry, respectively.

Through such detailed computational analyses, a comprehensive picture of the structure-property relationships within the various isomers of "Naphthalene, dipropyl-" can be established, providing valuable knowledge for both fundamental research and practical applications.

Applications of Dipropylnaphthalene in Advanced Materials Science

Limited Role in Functional Material Design and Synthesis

The design of functional materials hinges on the selection of molecular building blocks that can impart specific, desirable properties to the final material. While naphthalene (B1677914) and its derivatives, particularly naphthalene diimides, are extensively studied for their electronic and self-assembly properties, "Naphthalene, dipropyl-" has not been a focal point of such research.

No Established Integration into Optoelectronic Devices

Optoelectronic devices rely on materials with tailored electronic and photophysical properties. Extensive research into organic semiconductors has explored a vast array of molecular structures. However, there is no significant body of work demonstrating the integration or specific functional role of "Naphthalene, dipropyl-" in the active layers of optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of dipropylnaphthalene have not been characterized in the context of charge transport or light emission for these applications.

Minor Role in Polymeric and Elastomeric Materials

The development of advanced polymeric and elastomeric materials often involves the incorporation of specific monomers or additives to enhance performance. While alkylated naphthalenes, as a broader class, are used as high-performance synthetic lubricating fluids and have been explored as plasticizers, specific data on "Naphthalene, dipropyl-" in this context is sparse. lubesngreases.comtandfonline.com Its role is generally passive, acting as a solvent or plasticizer rather than a reactive monomer or a functional additive that chemically bonds with the polymer matrix to confer unique properties.

One study mentioned the use of dipropylene glycol diacrylate (DPGDA), a different chemical entity, in a polypropylene/natural rubber blend to improve interfacial adhesion, but this does not directly pertain to "Naphthalene, dipropyl-". The primary function of plasticizers is to increase the flexibility and processability of polymers, a role that does not typically fall under the umbrella of "functional material design" in the advanced sense.

Absence in Supramolecular Self-Assembly and Nanostructured Materials

Supramolecular chemistry and the creation of nanostructured materials rely on molecules that can spontaneously organize into well-defined architectures through non-covalent interactions. Research in this area is rich with examples of complex aromatic molecules designed to drive self-assembly. However, "Naphthalene, dipropyl-" lacks the specific functional groups and molecular geometry that would promote controlled self-assembly into complex supramolecular structures or serve as a template for nanostructured materials. A search of the scientific literature reveals no studies focused on the supramolecular chemistry of dipropylnaphthalene.

No Significant Presence in Materials Engineering and Surface Chemistry

Materials engineering involves the design and modification of materials at a molecular level to achieve desired properties. This includes surface chemistry, where the surface of a material is altered to control its interaction with the environment.

Lack of Data in Computer-Aided Materials Design

Computer-aided materials design utilizes computational methods to predict the properties of new materials before they are synthesized. This approach requires detailed knowledge of the molecular structure and its relationship to macroscopic properties. There is no indication in the available literature that "Naphthalene, dipropyl-" has been a subject of significant computational study for the design of new materials. The focus of such studies is typically on molecules with more promising functional characteristics.

Directed Assembly of Advanced Materials

The directed assembly of materials at the nanoscale is a critical area of research for creating next-generation electronics, optics, and functional surfaces. This process often relies on the specific intermolecular interactions of organic molecules to form highly ordered structures. A review of available scientific literature and research findings indicates that there is currently no direct evidence or published research that specifically implicates Naphthalene, dipropyl- in the directed assembly of advanced materials. While related compounds, such as tetra-alkylated naphthalene diimides, have been shown to self-assemble into various nanostructures, similar functionalities have not been documented for dipropylnaphthalene itself.

Potential in Energy and Sustainable Technologies

The development of materials that can contribute to clean energy and sustainability is a global priority. The unique properties of certain chemical compounds can be harnessed to improve the efficiency and environmental footprint of various technologies.

Components in Clean Energy Systems

While Naphthalene, dipropyl- in its base form has not been identified as a direct component in clean energy systems, a functionalized derivative, 2,6-dipropyl naphthalene disulfuric acid (SDPN), has been investigated for its potential role in proton exchange membranes for fuel cells. efcf.com In a study, SDPN was used as an additive in hybrid films. efcf.com The compound consists of a naphthalene unit, which can form charge-transfer (CT) complexes, and two sulfuric acid groups linked by propyl chains, which act as proton conductors. efcf.com

| Derivative Compound | Proposed Function | Application Area | Key Structural Features |

| 2,6-dipropyl naphthalene disulfuric acid (SDPN) | Proton conduction and physical cross-linking via charge-transfer complex formation. efcf.com | Proton exchange membranes for fuel cells. efcf.com | Naphthalene core, propyl linkers, and sulfuric acid groups. efcf.com |

Contributions to Sustainable Material Development

The role of Naphthalene, dipropyl- in sustainable material development is primarily documented through its use as a solvent or carrier in microencapsulation technologies. google.comgoogle.comgoogle.comgoogle.com Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules. This technology is employed in various consumer and industrial products, including detergents and fabric care formulations, to protect sensitive ingredients and control their release. google.comgoogle.comgoogle.com

Dipropylnaphthalene is listed in several patents as a suitable high-boiling point, non-flammable solvent for the oil phase in the microencapsulation process. google.comgoogle.com Its function is to dissolve the core material (such as a fragrance) and the wall-forming monomers before the polymerization and formation of the capsule shell. google.com

The contribution of this application to sustainable material development can be viewed from the perspective of resource efficiency and product longevity. By encapsulating active ingredients, their stability is improved, leading to a longer shelf life and reducing the need for excessive amounts of these ingredients in the final product. google.com This controlled-release mechanism ensures that the active substance is delivered where and when it is needed, which can minimize waste and environmental exposure. google.com Although an indirect contribution, the use of dipropylnaphthalene in such enabling technologies aligns with broader sustainability goals in product formulation.

Environmental Fate and Biodegradation Research of Dipropylnaphthalene

Degradation Pathways and Mechanisms

The persistence of dipropylnaphthalene in the environment is determined by its susceptibility to various degradation processes, including microbial breakdown, photodegradation, and hydrolysis. The structure of the dipropylnaphthalene molecule, with its two propyl groups attached to the naphthalene (B1677914) core, significantly influences these processes.

Aerobic and Anaerobic Degradation in Environmental Matrices (Soils, Sediments, Waters)

The biodegradation of dipropylnaphthalene, like other PAHs, can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with aerobic pathways generally being more rapid and efficient.

Aerobic Degradation:

In the presence of oxygen, microorganisms, particularly bacteria, are the primary drivers of dipropylnaphthalene degradation. Numerous bacterial genera, including Pseudomonas, Bacillus, Alcaligenes, Aeromonas, Micrococcus, and Serratia, have been identified as capable of degrading naphthalene and its alkylated derivatives. sciepub.comethz.chresearchgate.netnih.gov The initial step in the aerobic degradation of alkylnaphthalenes typically involves the enzymatic hydroxylation of one of the aromatic rings by a dioxygenase enzyme. nih.gov For instance, in the degradation of 1-methylnaphthalene (B46632) by Pseudomonas putida, the unsubstituted ring is hydroxylated to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.gov This is then further metabolized to methylsalicylate and methylcatechol, which enters central metabolic pathways. nih.gov A similar pathway can be inferred for dipropylnaphthalene.

The rate of aerobic biodegradation is influenced by several factors, including the concentration of the contaminant, nutrient availability, temperature, and pH. Studies on naphthalene have shown that the half-life can vary significantly depending on the bioremediation strategy employed.

Table 1: Aerobic Biodegradation Rates of Naphthalene in Soil

| Bioremediation Strategy | First-Order Biodegradation Rate Constant (k, day⁻¹) | Half-Life (t½, days) | Reference |

|---|---|---|---|

| Natural Attenuation | 0.020 | 34.7 | sciepub.comresearchgate.net |

| Biostimulation | 0.041 | 16.9 | sciepub.comresearchgate.net |

| Bioaugmentation | 0.050 | 13.9 | sciepub.comresearchgate.net |

| Combined Biostimulation & Bioaugmentation | 0.064 | 10.8 | sciepub.comresearchgate.net |

This table is based on data for naphthalene and serves as an illustrative example of how different conditions can affect biodegradation rates.

Anaerobic Degradation:

Under anaerobic conditions, the degradation of dipropylnaphthalene is significantly slower. Alternative electron acceptors such as nitrate, sulfate (B86663), or iron (III) are utilized by microorganisms for respiration. The degradation of naphthalene and 2-methylnaphthalene (B46627) has been observed under sulfate-reducing and denitrifying conditions. nih.govepa.gov For example, sulfate-reducing bacteria have been shown to degrade naphthalene, although the process can be slow, with significant degradation occurring over periods of weeks to months. nih.govnih.gov Studies with anaerobic enrichment cultures have demonstrated that naphthalene can be degraded, with maximum specific substrate utilization rates being lower than for more easily biodegradable compounds like acetate. nih.gov

The presence of alkyl substituents, particularly branched ones, can increase the resistance of the molecule to biodegradation. sciepub.comnih.gov This suggests that dipropylnaphthalene may be more persistent than naphthalene under both aerobic and anaerobic conditions.

Photolytic Degradation in Aqueous and Soil Systems

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For PAHs present in surface waters or on soil surfaces, photolysis can be a significant degradation pathway. newgatesimms.com Studies on naphthalene and alkylated naphthalenes have shown that they can be degraded by simulated sunlight. newgatesimms.com The rate of photodegradation is dependent on factors such as light intensity, the presence of photosensitizing agents in the water, and the specific structure of the alkylnaphthalene. The exact quantum yields for the photodegradation of dipropylnaphthalene are not available, but the process is expected to contribute to its removal from sunlit environmental compartments.

Environmental Transport and Distribution

The movement and partitioning of dipropylnaphthalene in the environment are largely governed by its physical and chemical properties, particularly its low water solubility and tendency to adsorb to organic matter in soil and sediment.

Soil Leaching and Adsorption/Desorption Studies